

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxypropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxypropene**

Cat. No.: **B049133**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-ethoxypropene**, an important intermediate in organic synthesis. This document outlines a detailed experimental protocol for a known synthetic route, summarizes key physical and analytical data, and presents typical characterization methodologies.

Introduction

2-Ethoxypropene (CAS No. 926-66-9) is a colorless, volatile, and flammable liquid with the chemical formula $C_5H_{10}O$.^[1] As an enol ether, it serves as a versatile reagent in various organic transformations, including as a protecting group for alcohols and in the synthesis of more complex molecules.^[2] Its reactivity is primarily centered around the electron-rich carbon-carbon double bond. This guide details its synthesis from propyne and ethanol and provides a thorough summary of its key characterization parameters.

Synthesis of 2-Ethoxypropene

While several synthetic routes to **2-ethoxypropene** have been reported, including the acid-catalyzed dehydration of 2-ethoxypropanol and the Williamson ether synthesis, a well-documented method involves the reaction of propyne with ethanol in the presence of a base.^[3]

Synthesis from Propyne and Ethanol

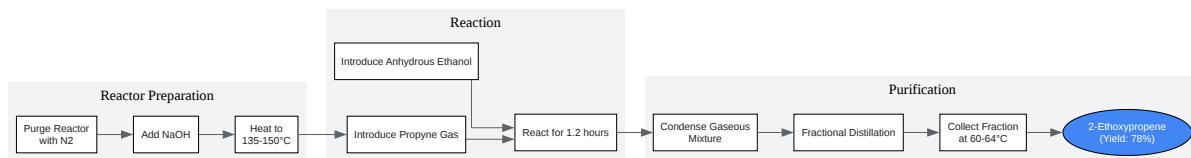
This method provides a direct route to **2-ethoxypropene** with a reported yield of 78%.^[3]

Reaction Scheme:

Experimental Protocol:

Preheating Stage:

- Purge a suitable reactor with nitrogen gas for 5 minutes to ensure an inert atmosphere.[3]
- Add 400g of micropowdered sodium hydroxide to the reactor.[3]
- Heat the reactor to a temperature range of 135-150°C.[3]


Reaction Stage:

- Introduce 400g of propyne gas into the preheated reactor.[3]
- Simultaneously, introduce 552g of pre-gasified anhydrous ethanol into the reactor.[3]
- Maintain the reaction for 1.2 hours.[3]

Rectification Stage:

- Condense the gaseous reaction mixture and collect the liquid.[3]
- Perform fractional distillation of the collected liquid.
- Collect the fraction boiling between 60-64°C, which is the desired **2-ethoxypropene**. This procedure is reported to yield approximately 688g of the product.[3]

Workflow for the Synthesis of **2-Ethoxypropene** from Propyne and Ethanol:

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of **2-ethoxypropene**.

Characterization of 2-Ethoxypropene

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-ethoxypropene**. The following sections detail the key physical properties and spectroscopic data.

Physical Properties

The table below summarizes the key physical properties of **2-ethoxypropene**.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O	[2]
Molecular Weight	86.13 g/mol	[2]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	61.2-61.8 °C	[5]
Density	0.771 g/mL at 20 °C	[5]
Refractive Index (n ²⁰ /D)	1.388	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of **2-ethoxypropene**.

The ^1H NMR spectrum provides information about the proton environments in the molecule.

^1H NMR Data (Typical Shifts):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	Quartet	2H	-O-CH ₂ -CH ₃
~3.7	Singlet	1H	=CH (geminal)
~3.5	Singlet	1H	=CH (geminal)
~1.9	Singlet	3H	=C-CH ₃
~1.2	Triplet	3H	-O-CH ₂ -CH ₃

The ^{13}C NMR spectrum is used to identify the different carbon environments.

^{13}C NMR Data (Typical Shifts):

Chemical Shift (ppm)	Assignment
~160	C=CH ₂
~80	C=CH ₂
~65	-O-CH ₂ -CH ₃
~20	=C-CH ₃
~15	-O-CH ₂ -CH ₃

Infrared spectroscopy is used to identify the functional groups present in the molecule.

FTIR Data (Typical Absorption Bands):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	=C-H stretch
~2970	Strong	C-H stretch (sp ³)
~1640	Strong	C=C stretch
~1200	Strong	C-O stretch (enol ether)

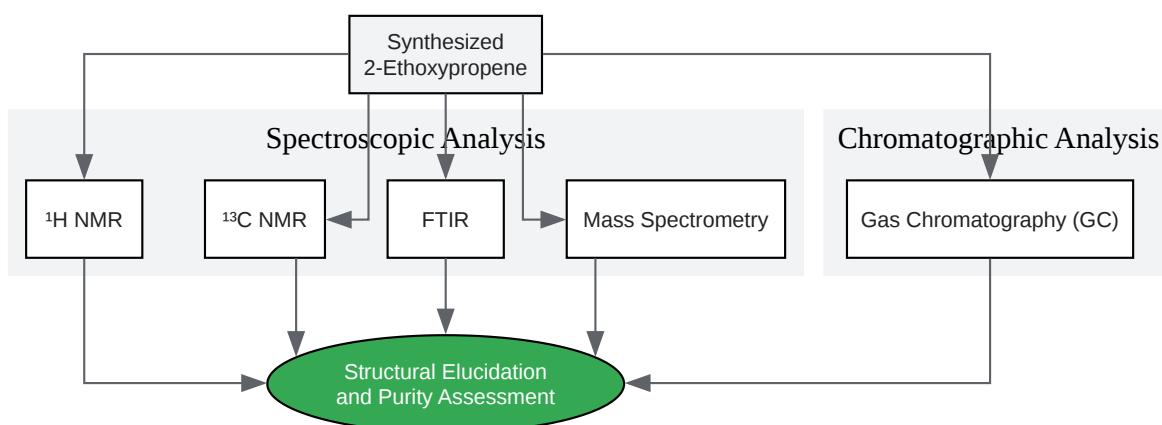
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data (GC-MS):

m/z	Relative Intensity	Possible Fragment
86	[M] ⁺	Molecular Ion
71	High	[M - CH ₃] ⁺
58	High	[M - C ₂ H ₄] ⁺
43	Base Peak	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
29	High	[C ₂ H ₅] ⁺

Chromatographic Analysis

Gas chromatography (GC) is a suitable technique for assessing the purity of **2-ethoxypropene**.


General GC Experimental Protocol:

- Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically suitable.
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.

- Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
- Carrier Gas: Helium or Nitrogen.

This method should provide a sharp, well-resolved peak for **2-ethoxypropene**, allowing for accurate purity determination.

General Experimental Workflow for Characterization:

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **2-ethoxypropene**.

Safety Information

2-Ethoxypropene is a highly flammable liquid and vapor.^[1] It may cause skin and eye irritation, and respiratory irritation.^[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **2-ethoxypropene**. The presented experimental protocol for its synthesis from propyne and ethanol, along with the comprehensive physical and spectroscopic data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

The methodologies and data compiled herein will aid in the successful synthesis, purification, and identification of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemos.de [chemos.de]
- 2. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethoxypropene synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxypropene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049133#synthesis-and-characterization-of-2-ethoxypropene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com